Methyl 3-(trifluoromethyl)picolinate
Overview
Description
Methyl 3-(trifluoromethyl)picolinate is an organic compound with the molecular formula C8H6F3NO2. It is a derivative of picolinic acid, where the methyl ester group is attached to the carboxyl group, and a trifluoromethyl group is substituted at the third position of the pyridine ring. This compound is known for its applications in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-(trifluoromethyl)picolinate can be synthesized through various methods. One common approach involves the esterification of 3-(trifluoromethyl)picolinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(trifluoromethyl)picolinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The trifluoromethyl group can be replaced by nucleophiles under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Substituted picolinates with various functional groups.
Oxidation: Trifluoromethylpicolinic acid or other oxidized derivatives.
Reduction: Methyl 3-(trifluoromethyl)picolinyl alcohol.
Scientific Research Applications
Methyl 3-(trifluoromethyl)picolinate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of pharmaceutical agents, especially those requiring fluorine incorporation for enhanced bioactivity.
Industry: Utilized in the production of agrochemicals, such as herbicides and insecticides, due to its stability and reactivity
Mechanism of Action
The mechanism of action of methyl 3-(trifluoromethyl)picolinate involves its interaction with specific molecular targets. In biological systems, the trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property is crucial for its potential antimicrobial and anticancer activities, as it can disrupt cellular processes by interacting with enzymes and proteins .
Comparison with Similar Compounds
- Methyl 3-fluoro-5-(trifluoromethyl)picolinate
- Methyl 4-(trifluoromethyl)picolinate
- Halauxifen-methyl
- Florpyrauxifen-benzyl
Comparison: Methyl 3-(trifluoromethyl)picolinate is unique due to the position of the trifluoromethyl group on the pyridine ring, which significantly influences its reactivity and biological activity. Compared to other similar compounds, it offers distinct advantages in terms of stability and ease of synthesis. For instance, halauxifen-methyl and florpyrauxifen-benzyl are also picolinate derivatives but are primarily used as herbicides, whereas this compound has broader applications in pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
methyl 3-(trifluoromethyl)pyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c1-14-7(13)6-5(8(9,10)11)3-2-4-12-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRTIWUCFNRNKMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=N1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90673227 | |
Record name | Methyl 3-(trifluoromethyl)pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90673227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
588702-69-6 | |
Record name | Methyl 3-(trifluoromethyl)-2-pyridinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=588702-69-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-(trifluoromethyl)pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90673227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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